molecular formula C3H4BF3O2 B12963953 (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid

(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid

Cat. No.: B12963953
M. Wt: 139.87 g/mol
InChI Key: SPGWQFBFNOTKDE-OWOJBTEDSA-N
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Description

(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C3H4BF3O2. This compound is characterized by the presence of a trifluoropropenyl group attached to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid typically involves the reaction of trifluoropropene with a boronic acid derivative. One common method is the hydroboration of trifluoropropene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The trifluoropropenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted trifluoropropenyl derivatives.

Scientific Research Applications

(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy due to its ability to inhibit specific enzymes.

    Industry: Employed in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile tool in biochemical studies. In the context of enzyme inhibition, the compound can bind to active site serines, blocking the enzyme’s activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Quinolineboronic acid
  • 2-Thienylboronic acid

Comparison: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and selectivity. Its trifluorinated structure also enhances its stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C3H4BF3O2

Molecular Weight

139.87 g/mol

IUPAC Name

[(E)-3,3,3-trifluoroprop-1-enyl]boronic acid

InChI

InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+

InChI Key

SPGWQFBFNOTKDE-OWOJBTEDSA-N

Isomeric SMILES

B(/C=C/C(F)(F)F)(O)O

Canonical SMILES

B(C=CC(F)(F)F)(O)O

Origin of Product

United States

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